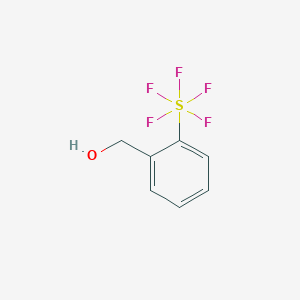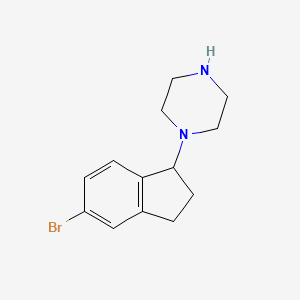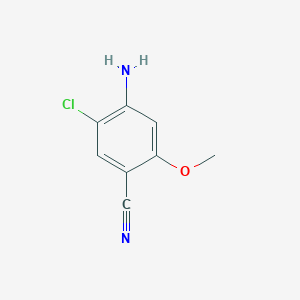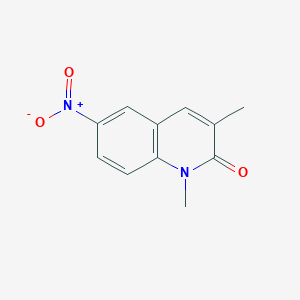![molecular formula C12H13NO3S B15203486 3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C12H13NO3S It is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities This compound features a thiazolidine-2,4-dione core structure, which is linked to a 4-methylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized by the reaction of thiourea with chloroacetic acid under basic conditions to form 2,4-thiazolidinedione.
Attachment of the 4-Methylphenoxyethyl Group: The 4-methylphenoxyethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2,4-thiazolidinedione with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinedione ring to a thiazolidine ring.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: It is investigated for its potential use in the development of therapeutic agents, particularly for metabolic disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidinedione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism. By activating PPARs, the compound can modulate the expression of genes involved in metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.
Pioglitazone: A thiazolidinedione compound with similar applications in the treatment of diabetes.
Troglitazone: A thiazolidinedione that was previously used as an anti-diabetic drug but was withdrawn due to safety concerns.
Uniqueness
3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione is unique due to the presence of the 4-methylphenoxyethyl group, which imparts specific chemical and biological properties. This structural feature may enhance its selectivity and potency as a therapeutic agent compared to other thiazolidinedione derivatives.
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)16-7-6-13-11(14)8-17-12(13)15/h2-5H,6-8H2,1H3 |
InChI Key |
NTNBDDQGXOFBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=O)CSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)

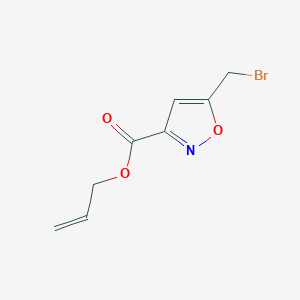
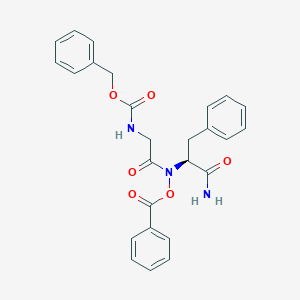
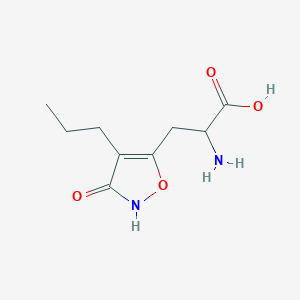
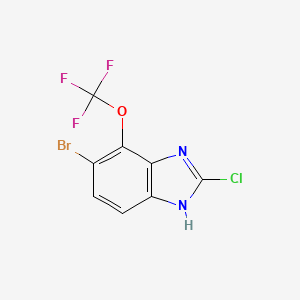


![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
